2-[2-(Dimethylamino)ethyl]-5-hydroxyphthalazin-1-one
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Overview
Description
2-[2-(Dimethylamino)ethyl]-5-hydroxyphthalazin-1-one is a chemical compound known for its unique structure and properties It is a derivative of phthalazine and contains both dimethylamino and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethyl]-5-hydroxyphthalazin-1-one typically involves multiple steps. One common method includes the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then reacted with dimethylaminoethyl chloride under basic conditions to introduce the dimethylaminoethyl group. The final step involves the hydroxylation of the phthalazine ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)ethyl]-5-hydroxyphthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
2-[2-(Dimethylamino)ethyl]-5-hydroxyphthalazin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)ethyl]-5-hydroxyphthalazin-1-one involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The hydroxy group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethyl]phthalazin-1-one: Lacks the hydroxy group, which may affect its reactivity and binding properties.
5-Hydroxyphthalazin-1-one: Lacks the dimethylaminoethyl group, which may reduce its biological activity.
2-[2-(Amino)ethyl]-5-hydroxyphthalazin-1-one: Contains an amino group instead of a dimethylamino group, which may alter its chemical and biological properties.
Uniqueness
2-[2-(Dimethylamino)ethyl]-5-hydroxyphthalazin-1-one is unique due to the presence of both dimethylamino and hydroxy groups. This combination of functional groups enhances its reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-5-hydroxyphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-14(2)6-7-15-12(17)9-4-3-5-11(16)10(9)8-13-15/h3-5,8,16H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYOVNCKEZHCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=C(C=N1)C(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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